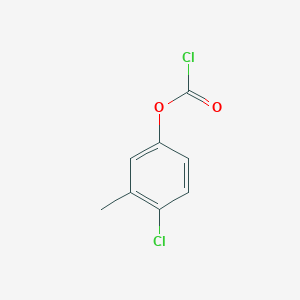

4-Chloro-3-methylphenyl chloroformate

Description

Overview of Chloroformate Chemistry within Organic Synthesis

Chloroformates are a class of organic compounds characterized by the formula ROC(O)Cl. wikipedia.org They are formally esters of the unstable chloroformic acid. wikipedia.org The reactivity of the chloroformate functional group is similar to that of acyl chlorides, making them valuable reagents in organic synthesis. Their primary utility lies in their ability to react with nucleophiles, leading to the formation of a variety of important chemical linkages.

Key reactions involving chloroformates include:

Formation of Carbamates: Chloroformates react readily with primary or secondary amines to yield carbamates. This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals. wikipedia.org

Formation of Carbonate Esters: Their reaction with alcohols produces carbonate esters, which are used as solvents and in the production of polymers like polycarbonates. wikipedia.org

Formation of Mixed Anhydrides: Reaction with carboxylic acids results in the formation of mixed anhydrides. wikipedia.org

Furthermore, specific chloroformates are widely used to introduce protecting groups in the synthesis of complex molecules, particularly peptides. For instance, benzyl (B1604629) chloroformate is used for the carboxybenzyl (Cbz) protecting group, and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is used for the fluorenylmethyloxycarbonyl (Fmoc) protecting group. wikipedia.org Chloroformates also serve as derivatization agents in analytical chemistry, converting polar metabolites into more volatile derivatives for analysis by gas chromatography/mass spectrometry. wikipedia.org

Table 1: General Reactions of Chloroformates

| Reactant | Product Class | General Equation |

| Amine (H₂NR') | Carbamate (B1207046) | ROC(O)Cl + H₂NR' → ROC(O)-N(H)R' + HCl |

| Alcohol (HOR') | Carbonate Ester | ROC(O)Cl + HOR' → ROC(O)-OR' + HCl |

| Carboxylic Acid (HO₂CR') | Mixed Anhydride (B1165640) | ROC(O)Cl + HO₂CR' → ROC(O)−OC(O)R' + HCl |

Academic Context and Significance of Aryl Chloroformates as Reagents and Intermediates

Aryl chloroformates, which feature an aromatic group (Ar) attached to the oxygen atom (ArOC(O)Cl), are significant intermediates in the chemical industry. They are precursors for a wide range of products, including dyes, polymers, crop protection agents, and pharmaceuticals. The synthesis of aryl chloroformates is generally achieved by reacting a phenol (B47542) with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as triphosgene (B27547). This reaction can be facilitated by the use of a catalyst or by first converting the phenol to a more reactive alkali metal phenoxide.

The reactivity of the aryl chloroformate is influenced by the substituents on the aromatic ring. These compounds are crucial building blocks, enabling the introduction of the aryloxycarbonyl moiety into various molecules. Their role as intermediates is pivotal for constructing more complex chemical structures required for biologically active compounds and advanced materials.

Specific Focus: 4-Chloro-3-methylphenyl Chloroformate as a Chemical Entity

This compound is a specific aryl chloroformate. While detailed research findings on this particular compound are not extensively documented in publicly accessible literature, its chemical nature can be understood from its structure and the established chemistry of its functional group.

Its synthesis would logically proceed from its corresponding phenol, 4-chloro-3-methylphenol (B1668792). This precursor is a crystalline solid with a distinct phenolic odor. chemicalbook.com The standard method for converting 4-chloro-3-methylphenol to the target chloroformate would involve its reaction with a phosgenating agent. This process replaces the phenolic proton with the chlorocarbonyl group (-C(O)Cl).

As a member of the aryl chloroformate family, this compound is expected to function as a reactive intermediate. It can be used to synthesize various derivatives, such as carbamates, by reacting it with appropriate amine nucleophiles. For example, its reaction with an amine would yield the corresponding 4-chloro-3-methylphenyl carbamate.

Table 2: Properties of this compound and Its Precursor

| Property | This compound | 4-Chloro-3-methylphenol (Precursor) |

| CAS Number | 1523009-40-6 | 59-50-7 chemicalbook.com |

| Molecular Formula | C₈H₆Cl₂O₂ | C₇H₇ClO chemicalbook.com |

| Molecular Weight | 205.04 g/mol | 142.58 g/mol sigmaaldrich.com |

| Appearance | Not specified in sources | Pinkish to white crystalline solid chemicalbook.com |

| Melting Point | Not specified in sources | 63-66 °C chemicalbook.com |

| Boiling Point | Not specified in sources | 235-239 °C sigmaaldrich.com |

| Solubility | Not specified in sources | Slightly soluble in water; soluble in alcohol, ether, and aqueous alkaline solutions. atamankimya.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2O2 |

|---|---|

Molecular Weight |

205.03 g/mol |

IUPAC Name |

(4-chloro-3-methylphenyl) carbonochloridate |

InChI |

InChI=1S/C8H6Cl2O2/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3 |

InChI Key |

RHHAUXUJHJETIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)Cl)Cl |

Origin of Product |

United States |

Advanced Applications in Organic Synthesis and Materials Chemistry

Derivatization Strategies for Analytical Chemistry

Chloroformates are widely employed as derivatization agents in chromatography to analyze polar compounds that are otherwise difficult to handle. wikipedia.org This process chemically modifies an analyte to enhance its physicochemical properties for a specific analytical method.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is primarily suited for compounds that are thermally stable and volatile. researchgate.net Many biologically and environmentally significant molecules, such as amino acids, organic acids, amines, and phenols, are polar and non-volatile, making them unsuitable for direct GC-MS analysis. wikipedia.orgcore.ac.uk

Derivatization with a chloroformate reagent like 4-chloro-3-methylphenyl chloroformate transforms these polar functional groups (e.g., -OH, -NH₂, -COOH) into less polar and more volatile derivatives. wikipedia.org For instance, amines are converted to carbamates, alcohols to carbonates, and carboxylic acids to mixed anhydrides which can then be converted to esters. wikipedia.orgnih.gov This transformation is crucial for enabling the analysis of a wide range of metabolites that would otherwise be inaccessible by GC-MS. core.ac.uk The reaction is often rapid and can be performed in an aqueous medium, which simplifies sample preparation compared to other methods like silylation that require anhydrous conditions. core.ac.ukresearchgate.net

The primary goal of chloroformate derivatization is to increase the volatility of polar analytes by masking their hydrogen-bonding functional groups. researchgate.net The reaction with this compound replaces the active hydrogens on hydroxyl, amino, or carboxyl groups with the larger, non-polar 4-chloro-3-methylphenoxycarbonyl group. This chemical modification reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and makes it amenable to vaporization in the GC injector without thermal decomposition. core.ac.uk

Furthermore, the resulting derivatives often exhibit improved chromatographic behavior, leading to better peak shapes and resolution. The introduction of the chlorinated aromatic moiety can also enhance detectability, particularly with electron capture detection (ECD) or mass spectrometry, due to the presence of the chlorine atom and the increased molecular weight of the derivative. wikipedia.org Studies using reagents like methyl chloroformate and ethyl chloroformate have demonstrated that this derivatization strategy is effective for a broad spectrum of metabolites, allowing for their reliable quantification at low levels. nih.govnih.govnih.gov

Table 1: Examples of Polar Compounds Derivatized with Chloroformates for GC-MS Analysis

| Compound Class | Example Analyte | Functional Group | Derivative Formed | Reference |

|---|---|---|---|---|

| Amino Acids | Valine | Amine (-NH₂), Carboxyl (-COOH) | Carbamate (B1207046), Ester | nih.govnih.gov |

| Organic Acids | Linoleic Acid | Carboxyl (-COOH) | Ester | nih.gov |

| Amines | --- | Amine (-NH₂) | Carbamate | core.ac.uk |

| Phenols | Resveratrol | Phenolic Hydroxyl (-OH) | Carbonate Ester | mdpi.com |

Protecting Group Chemistry Utilizing Chloroformates

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org This temporary block is known as a protecting group. Chloroformates are valuable reagents for introducing specific types of protecting groups for amines and alcohols. uchicago.edu

Two of the most common protecting groups for amines, particularly in peptide synthesis, are the carboxybenzyl (Cbz or Z) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org These are introduced using their corresponding chloroformates: benzyl (B1604629) chloroformate and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), respectively. wikipedia.org

This compound can be used to introduce an analogous protecting group, the 4-chloro-3-methylphenoxycarbonyl group. The reaction involves the treatment of an amine with this compound, typically in the presence of a mild base like sodium bicarbonate, to form a stable carbamate. fishersci.co.uk This new protecting group shares the core carbamate linkage with Cbz and Fmoc, and its stability and cleavage conditions would be influenced by the electronic properties of the substituted aromatic ring. Such analogs are synthesized to fine-tune the properties of the protecting group, altering its stability towards acidic or basic conditions or its orthogonality to other protecting groups in a complex synthesis.

Table 2: Common Protecting Groups Introduced via Chloroformates

| Protecting Group | Reagent | Functional Group Protected | Common Application | Reference |

|---|---|---|---|---|

| Carboxybenzyl (Cbz) | Benzyl Chloroformate | Amine | Peptide Synthesis | wikipedia.orgwikipedia.org |

| Fluorenylmethyloxycarbonyl (Fmoc) | 9-Fluorenylmethyloxycarbonyl chloride | Amine | Peptide Synthesis | wikipedia.orgwikipedia.org |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate* | Amine | Peptide Synthesis | wikipedia.orgfishersci.co.uk |

| 4-Chloro-3-methylphenoxycarbonyl | This compound | Amine, Alcohol | Fine-tuning stability | N/A |

Note: While Boc is a carbamate, it is typically introduced using di-tert-butyl dicarbonate, not a chloroformate.

When a molecule contains both hydroxyl (-OH) and amine (-NH₂) groups, it is often necessary to protect one while leaving the other free to react. Due to the higher nucleophilicity of the nitrogen atom in an amine compared to the oxygen atom in an alcohol, selective protection is readily achievable. researchgate.net

Reaction with a chloroformate, such as this compound, will preferentially occur at the amine group under controlled conditions. researchgate.netresearchgate.net By carrying out the reaction at low temperatures and using a stoichiometric amount of the chloroformate reagent, the amine can be converted to its protected carbamate form, leaving the hydroxyl group untouched. mdpi.org This chemoselectivity is a cornerstone of synthetic strategy, enabling the differential manipulation of functional groups within a polyfunctional molecule.

Synthesis of Complex Organic Architectures and Intermediates

Beyond its roles in analysis and protection, this compound functions as a key building block for synthesizing more complex molecules. The chloroformate moiety is a reactive electrophile that can form covalent bonds with a variety of nucleophiles. wikipedia.org This reactivity allows for its incorporation into larger molecular frameworks, where the 4-chloro-3-methylphenyl group may be an essential part of the final target structure, such as in pharmaceuticals or agrochemicals.

For example, it can react with an alcohol to form a carbonate, linking two different molecular fragments. Its reaction with a carboxylic acid can generate a mixed anhydride (B1165640), which is a reactive intermediate for creating esters or amides. wikipedia.org The presence of the chloro and methyl substituents on the phenyl ring can influence the biological activity or physical properties of the final product. Therefore, this reagent serves as a versatile intermediate for introducing a specific substituted aryl carbonate or carbamate moiety into a target molecule.

Formation of Heterocyclic Systems (e.g., Oxadiazoles, Pyridazines, Triazolidindiones)

Aryl chloroformates, including this compound, are valuable reagents in the synthesis of various heterocyclic systems. Their utility stems from their ability to act as activating agents or sources of a carbonyl group for cyclization reactions.

Oxadiazoles: Chloroformates, such as phenyl chloroformate, serve as effective carbonylation reagents for the one-step synthesis of oxadiazole derivatives from N-hydroxybenzamidine precursors. In this type of reaction, the chloroformate facilitates the esterification and subsequent cyclization, simplifying what would otherwise be a two-step process. The reactivity of this compound is analogous, allowing it to be used in similar synthetic strategies to produce substituted oxadiazoles.

Pyridazines: In the synthesis of pyridazine (B1198779) derivatives, chloroformates can be used to build fused heterocyclic rings. For instance, ethyl chloroformate reacts with pyridazinone precursors to yield fused oxazolopyridazine structures. This demonstrates the role of chloroformates in intramolecular cyclization to form five-membered rings attached to a pyridazine core. By extension, this compound can be employed to introduce the 4-chloro-3-methylphenoxycarbonyl group, which can participate in or facilitate similar cyclization pathways.

Triazolidinediones (Urazoles): The synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones, also known as urazoles, can be achieved using chloroformates. In a multi-step, one-pot synthesis, an aniline (B41778) derivative is first reacted with a chloroformate (e.g., ethyl chloroformate or 4-nitrophenyl chloroformate) to form a carbamate intermediate. organic-chemistry.orgresearchgate.net This intermediate is then treated with ethyl carbazate (B1233558) to form a semicarbazide (B1199961), which subsequently undergoes cyclization to yield the final triazolidinedione ring system. organic-chemistry.orgresearchgate.net this compound is a suitable reagent for the initial carbamate formation step in this synthetic sequence.

Table 1: Chloroformate Applications in Heterocycle Synthesis

| Heterocycle Target | Chloroformate Role | Precursors | General Reaction |

| Oxadiazole | Carbonylation & Cyclization Agent | N-Hydroxybenzamidine | One-pot esterification and ring closure |

| Pyridazine (fused) | Cyclization Agent | Pyridazinone derivative | Formation of fused oxazolopyridazine ring |

| Triazolidinedione | Carbamate Formation | Aniline, Ethyl Carbazate | Multi-step, one-pot synthesis via carbamate and semicarbazide intermediates organic-chemistry.orgresearchgate.net |

Chloroformate-Mediated Couplings and Ligations

This compound is an effective activating agent for coupling reactions, most notably in peptide synthesis. This method, known as the mixed carbonic anhydride method, is a cornerstone of solution-phase peptide ligation.

The process involves the reaction of an N-protected amino acid with the chloroformate in the presence of a tertiary base, such as N-methylmorpholine. This reaction forms a highly reactive mixed carbonic anhydride intermediate. The subsequent addition of the amino group from a second amino acid (or peptide) results in a nucleophilic attack on the activated carbonyl carbon, forming the desired peptide bond and releasing the 4-chloro-3-methylphenol (B1668792) and carbon dioxide as byproducts.

The choice of chloroformate is critical as it can influence reaction rates, yields, and the extent of side reactions like urethane (B1682113) formation. Aryl chloroformates like this compound provide a different level of reactivity and steric profile compared to more common alkyl chloroformates such as isobutyl chloroformate, offering chemists an alternative for optimizing difficult coupling steps, particularly those involving sterically hindered amino acids.

Table 2: Chloroformate-Mediated Peptide Coupling

| Step | Description | Reactants | Intermediate/Product |

| 1. Activation | Formation of the mixed carbonic anhydride. | N-protected amino acid, this compound, Tertiary Base | Mixed Carbonic Anhydride |

| 2. Coupling | Nucleophilic attack by the amine component. | Mixed Carbonic Anhydride, Amino Acid Ester | Dipeptide |

| Byproducts | Released after peptide bond formation. | N/A | 4-Chloro-3-methylphenol, Carbon Dioxide, HCl (neutralized by base) |

Precursors for Isocyanate Synthesis

While this compound is a versatile reagent, it is not the standard precursor for the synthesis of its corresponding isocyanate, 4-Chloro-3-methylphenyl isocyanate. The established and industrially preferred method for producing aryl isocyanates starts from the corresponding primary amine.

The synthesis of 4-Chloro-3-methylphenyl isocyanate is typically achieved through the reaction of 4-chloro-3-methylaniline (B14550) with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). This reaction, known as phosgenation, directly converts the amine functionality into the isocyanate group. Other laboratory-scale methods for isocyanate synthesis include the Curtius rearrangement of a corresponding acyl azide, but this also does not typically involve a chloroformate precursor.

Therefore, the synthetic pathways to this compound (from 4-chloro-3-methylphenol) and 4-Chloro-3-methylphenyl isocyanate (from 4-chloro-3-methylaniline) are distinct.

Covalent Surface Modification and Immobilization (e.g., Protein Immobilization Chemistry)

Aryl chloroformates are powerful reagents for the covalent modification of surfaces, enabling the stable immobilization of biomolecules such as proteins. This technique is crucial for the development of biosensors, affinity chromatography materials, and medical implants with enhanced biocompatibility.

The methodology is well-documented for analogous compounds like p-nitrophenyl chloroformate (p-NPC), and the chemical principles are directly applicable to this compound. nih.govresearchgate.net The process involves two main steps:

Surface Activation: A substrate material possessing surface hydroxyl or amine groups (e.g., orthopedic metals like Ti-6Al-4V, polymers with functional coatings, or silica) is treated with this compound. nih.gov The chloroformate reacts with the surface groups to form highly reactive aryl carbonate esters. The 4-chloro-3-methylphenoxide group is a good leaving group, making the surface susceptible to nucleophilic attack.

Protein Immobilization: The activated surface is then exposed to a solution containing the protein of interest. Nucleophilic side chains on the protein's surface, primarily the ε-amino group of lysine (B10760008) residues, attack the activated carbonate, displacing the 4-chloro-3-methylphenol and forming a stable, covalent carbamate linkage between the protein and the material surface. nih.govresearchgate.net

This method provides a robust and covalent attachment that minimizes leaching of the immobilized protein, a common issue with simple physical adsorption. nih.gov The use of this compound would offer a different kinetic profile for activation and coupling compared to p-NPC, providing an alternative for materials science and bioengineering applications. nih.govmdpi.com

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and the skeletal structure of 4-Chloro-3-methylphenyl chloroformate by probing the vibrational modes of its constituent bonds.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum is characterized by vibrations of the aromatic ring, the methyl group, the carbon-chlorine bond, and the distinctive chloroformate group.

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the phenyl ring are observed as a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the positions and intensities of these bands.

The methyl group (–CH₃) exhibits characteristic symmetric and asymmetric stretching vibrations in the 2975-2870 cm⁻¹ region. Bending vibrations for the methyl group are also observed, with the asymmetric bending mode typically around 1465 cm⁻¹ and the symmetric bending mode near 1380 cm⁻¹.

A crucial functional group is the chloroformate moiety (–O–C(=O)–Cl). This group gives rise to a strong and characteristic carbonyl (C=O) stretching band, which for aryl chloroformates, is expected in the range of 1790-1770 cm⁻¹. This high frequency is due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to the carbonyl carbon. The C-O stretching vibration of the chloroformate is typically found in the 1250-1100 cm⁻¹ region. The C-Cl stretching vibration associated with the chloroformate group is expected at lower wavenumbers, generally in the 800-600 cm⁻¹ range.

The C-Cl stretching vibration of the chlorine atom attached to the phenyl ring is also observed at lower frequencies, typically in the 750-550 cm⁻¹ range.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching | Aromatic | 3100-3000 |

| C-H Stretching | Methyl (asymmetric) | ~2960 |

| C-H Stretching | Methyl (symmetric) | ~2870 |

| C=O Stretching | Chloroformate | 1790-1770 |

| C=C Stretching | Aromatic | 1600-1450 |

| C-H Bending | Methyl (asymmetric) | ~1465 |

| C-H Bending | Methyl (symmetric) | ~1380 |

| C-O Stretching | Chloroformate | 1250-1100 |

| C-Cl Stretching | Chloroformate | 800-600 |

Raman spectroscopy provides complementary information to FTIR by detecting changes in the polarizability of a molecule during vibration. While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman bands arise from vibrations that lead to a substantial change in the polarizability.

In the Raman spectrum of this compound, the aromatic ring vibrations are typically strong. The symmetric "ring breathing" mode of the substituted benzene ring is a particularly prominent feature. The C=C stretching vibrations of the aromatic ring also give rise to distinct Raman signals.

The C-Cl stretching vibrations, both from the aromatic ring and the chloroformate group, are expected to be observable in the Raman spectrum. The symmetric vibrations of the methyl group are also generally Raman active. The C=O stretching of the chloroformate group, while very strong in the IR spectrum, will also have a corresponding, though potentially weaker, band in the Raman spectrum.

To achieve a more precise assignment of the observed vibrational bands in the FTIR and Raman spectra of this compound, experimental data can be correlated with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the optimized molecular geometry and the harmonic vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, it is common practice to scale the calculated frequencies using an appropriate scaling factor to improve the agreement with the experimental data. By comparing the scaled theoretical frequencies and the calculated intensities (for both IR and Raman) with the experimental spectra, a detailed and reliable assignment of each vibrational mode can be made. This correlation allows for a deeper understanding of the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The protons on the aromatic ring will appear in the downfield region, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern (chloro and methyl groups) will influence the exact chemical shifts and the splitting patterns (multiplicity) of these aromatic protons. The proton ortho to the chloroformate group is expected to be the most downfield.

The methyl group (–CH₃) protons will give rise to a singlet in the upfield region, typically around 2.3-2.5 ppm. The singlet nature of this peak is due to the absence of adjacent protons.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | Multiplet | 7.0 - 7.5 |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. In this compound, distinct signals are expected for the carbonyl carbon of the chloroformate group, the aromatic carbons, and the methyl carbon.

The carbonyl carbon of the chloroformate group is highly deshielded due to the adjacent electronegative oxygen and chlorine atoms and is expected to appear significantly downfield, in the range of 150-160 ppm.

The aromatic carbons will resonate in the region of 120-150 ppm. The carbon atom attached to the chlorine atom (C-Cl) and the carbon atom attached to the oxygen of the chloroformate group (C-O) will have their chemical shifts influenced by these electronegative substituents, generally shifting them downfield. The carbon bearing the methyl group and the other aromatic carbons will have distinct chemical shifts based on their electronic environment.

The methyl carbon (–CH₃) will appear in the upfield region of the spectrum, typically between 15 and 25 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 150 - 160 |

| Aromatic Carbons | 120 - 150 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆Cl₂O₂), the molecular weight is approximately 204.04 g/mol .

In a typical electron ionization mass spectrum, the molecular ion peak ([M]⁺) would be observed, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative abundance of the M, M+2, and M+4 peaks would be indicative of a molecule containing two chlorine atoms.

The fragmentation of this compound under mass spectrometry conditions can be predicted to follow several key pathways:

Loss of the chloroformyl group: A primary fragmentation pathway would involve the cleavage of the ester bond, leading to the loss of a chloroformyl radical (•COCl) or a neutral carbon monoxide and chlorine radical, resulting in a prominent peak corresponding to the 4-chloro-3-methylphenoxide radical cation.

Loss of chlorine: Fragmentation may also occur through the loss of a chlorine atom from the chloroformate group or the phenyl ring.

Further fragmentation of the phenyl ring: The resulting 4-chloro-3-methylphenyl cation could undergo further fragmentation, such as the loss of a methyl radical or other characteristic cleavages of the aromatic ring.

A summary of potential major fragments is presented in the following table.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

| 204/206/208 | [C₈H₆Cl₂O₂]⁺ | Molecular Ion (M⁺) with isotopic pattern for 2 Cl atoms |

| 141/143 | [C₇H₆ClO]⁺ | Loss of •COCl |

| 106 | [C₇H₆O]⁺ | Loss of •COCl and •Cl |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planarity of the phenyl ring and the geometry of the chloroformate group. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-stacking, which can influence the physical properties of the solid.

While a specific crystal structure for this compound is not publicly available, a hypothetical analysis would involve the parameters listed in the table below.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-Cl, C-O, C=O). |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to the compound's aromatic nature, reversed-phase HPLC with UV detection is a highly suitable method.

In a typical setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) and eluted with a polar mobile phase (commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water). The retention time of the compound is a characteristic property under specific conditions (flow rate, mobile phase composition, temperature), and the area of the chromatographic peak is proportional to its concentration.

This technique allows for the separation of this compound from its starting materials (e.g., 4-chloro-3-methylphenol), byproducts, and any degradation products. By analyzing samples over the course of a reaction, HPLC can be used to determine the rate of consumption of reactants and the formation of the product, thereby enabling the optimization of reaction conditions. Purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

A general set of HPLC conditions for the analysis of this compound is outlined below.

| HPLC Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength such as 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Advanced Derivatives and Functional Analogs of 4 Chloro 3 Methylphenyl Chloroformate

Synthesis and Characterization of Novel Carbamate (B1207046) Derivatives

The synthesis of carbamates from 4-chloro-3-methylphenyl chloroformate is a direct application of the fundamental reactivity of chloroformates with primary or secondary amines. This acylation reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Commonly used bases include tertiary amines, such as pyridine (B92270) or triethylamine, or inorganic bases like potassium carbonate. prepchem.comniscpr.res.in The choice of solvent is flexible, with aprotic solvents like chloroform (B151607), acetonitrile (B52724), or tetrahydrofuran (B95107) being frequently employed. prepchem.comniscpr.res.in The reaction generally proceeds efficiently at temperatures ranging from 0 °C to ambient temperature. google.com

The general reaction scheme is as follows:

Cl(C=O)O-Ar + R¹R²NH + Base → R¹R²N(C=O)O-Ar + [Base-H]⁺Cl⁻

(where Ar = 4-chloro-3-methylphenyl)

The scope of this synthesis is broad, allowing for the incorporation of a wide variety of amine structures, leading to a diverse library of carbamate derivatives.

| Amine Reactant (R¹R²NH) | Resulting Carbamate Derivative Name | Potential Reaction Conditions |

|---|---|---|

| Aniline (B41778) | 4-chloro-3-methylphenyl phenylcarbamate | Pyridine, Chloroform, 0-25 °C |

| 4-Methyl-2-nitroaniline | 4-chloro-3-methylphenyl N-(4-methyl-2-nitrophenyl)carbamate sigmaaldrich.com | Triethylamine, THF, 25 °C |

| Diethylamine | 4-chloro-3-methylphenyl diethylcarbamate | K₂CO₃, Acetonitrile, 25-50 °C niscpr.res.in |

| Piperidine | 4-chloro-3-methylphenyl piperidine-1-carboxylate | Pyridine, Chloroform, 0-25 °C prepchem.com |

Development of Substituted Carbonate Esters

In a reaction analogous to carbamate synthesis, this compound can be used to prepare a variety of mixed carbonate esters. This is achieved through its reaction with alcohols or phenols (R-OH) in a process known as phosgenation. wikipedia.org The hydroxyl group of the alcohol acts as the nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride. As with carbamate synthesis, a base is required to scavenge the HCl produced. google.com

The general reaction scheme is:

Cl(C=O)O-Ar + R-OH + Base → R-O(C=O)O-Ar + [Base-H]⁺Cl⁻

(where Ar = 4-chloro-3-methylphenyl)

This method allows for the synthesis of unsymmetrical carbonates, where one of the aryl groups is the 4-chloro-3-methylphenyl moiety and the other group (R) can be varied widely, encompassing aliphatic, benzylic, or other aromatic substituents. The reaction conditions are similar to those for carbamate formation, often employing a base like pyridine in a solvent such as chloroform at cool to ambient temperatures. google.com The resulting carbonate esters are valuable compounds in organic synthesis and can serve as intermediates for other functional groups.

| Alcohol/Phenol (B47542) Reactant (R-OH) | Resulting Carbonate Ester Product Name |

|---|---|

| Ethanol | Ethyl 4-chloro-3-methylphenyl carbonate |

| Benzyl (B1604629) alcohol | Benzyl 4-chloro-3-methylphenyl carbonate |

| Phenol | 4-chloro-3-methylphenyl phenyl carbonate |

| tert-Butanol | tert-Butyl 4-chloro-3-methylphenyl carbonate |

Exploration of Heterocyclic Compounds Incorporating the 4-Chloro-3-methylphenyl Moiety

The electrophilic nature of the chloroformate functional group presents opportunities for its use in the synthesis of heterocyclic structures. By reacting this compound with bifunctional nucleophiles, it is possible to construct five- or six-membered rings where the carbonyl carbon of the chloroformate is incorporated into the heterocyclic backbone.

While specific examples originating from this compound are not extensively documented, established reactivity patterns of chloroformates suggest several plausible synthetic routes:

Synthesis of 1,3,4-Oxadiazolones: Reaction with a hydrazine (B178648) derivative (e.g., phenylhydrazine) would initially form a carbazate (B1233558) intermediate. Subsequent intramolecular cyclization, often induced by heat or a dehydrating agent, would result in the formation of a 1,3,4-oxadiazol-2(3H)-one ring, substituted with the 4-chloro-3-methylphenyl group at the oxygen atom.

Synthesis of Oxazolidinones: A reaction with a 2-aminoalcohol, such as ethanolamine, could proceed via initial N-acylation to form a hydroxyethyl (B10761427) carbamate. In a subsequent step, base-mediated intramolecular cyclization through nucleophilic attack by the hydroxyl group onto the carbonyl carbon would yield an N-substituted oxazolidin-2-one.

Synthesis of Benzoxazinones: Reaction with a 2-aminophenol (B121084) would provide a pathway to 1,3-benzoxazine-2,4-dione derivatives. The initial N-acylation followed by an intramolecular cyclization involving the phenolic hydroxyl group would form the heterocyclic system.

These proposed pathways demonstrate the potential of this compound as a precursor for introducing the 4-chloro-3-methylphenyl ether linkage into a variety of heterocyclic scaffolds, which are prominent motifs in medicinal and materials chemistry.

Investigation of Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is governed by the electronic effects of the substituents on the aromatic ring. The interplay between inductive and resonance effects influences the electrophilicity of the carbonyl carbon, which is the primary site of reaction. rsc.orgrsc.org

Parent Chloroformate: The 4-chloro-3-methylphenyl ring influences the reactivity of the chloroformate group. The chlorine atom at the 4-position is electron-withdrawing through its inductive effect (-I) but electron-donating through resonance (+R). libretexts.org The methyl group at the 3-position is electron-donating through induction and hyperconjugation (+I). The net effect of these substituents modulates the electron density on the phenoxy oxygen and, consequently, its ability to stabilize the adjacent carbonyl group through resonance. This initial-state stabilization is a key factor in the kinetics of nucleophilic substitution at the carbonyl carbon. rsc.org The reaction mechanism for aminolysis and alcoholysis of phenyl chloroformates is generally considered to be a concerted or associative SN2-type displacement. rsc.org

Carbamate and Carbonate Derivatives: Once formed, the structure of the carbamate and carbonate derivatives dictates their subsequent chemical properties and reactivity. The nature of the substituent (R) attached to the nitrogen (in carbamates) or oxygen (in carbonates) is critical.

The relationship between the electronic nature of substituents and the predicted reactivity is summarized below.

| Derivative Type | Nature of 'R' Group | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Carbamate (Ar-O-CO-NHR) | Electron-Donating (e.g., Alkyl) | Increases electron density on Nitrogen | Enhances nucleophilicity of the N-H proton (if present); may increase susceptibility to certain types of hydrolysis. |

| Carbamate (Ar-O-CO-NHR) | Electron-Withdrawing (e.g., Acyl, Aryl) | Decreases electron density on Nitrogen | Reduces nucleophilicity of Nitrogen; increases acidity of N-H proton, making it more susceptible to deprotonation. The C-N bond may show more amide-like character. |

| Carbonate (Ar-O-CO-OR) | Electron-Donating (e.g., Alkyl) | Increases electron density on ester Oxygen | Slightly enhances the stability of the carbonate linkage towards hydrolysis compared to electron-withdrawing groups. |

| Carbonate (Ar-O-CO-OR) | Electron-Withdrawing (e.g., Aryl, Vinyl) | Decreases electron density on ester Oxygen | Increases the electrophilicity of the carbonyl carbon, making the carbonate a better leaving group and more susceptible to nucleophilic attack and hydrolysis. |

This analysis highlights how synthetic modifications to the parent chloroformate allow for fine-tuning of the electronic properties and reactivity of the resulting derivatives, a key principle in the design of functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.